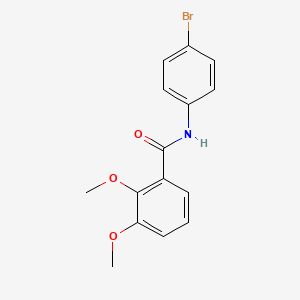
N-(4-bromophenyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group attached to a benzamide structure, with two methoxy groups at the 2 and 3 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide typically involves the condensation of 4-bromoaniline with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve the overall sustainability of the process.
化学反応の分析
Types of Reactions: N-(4-bromophenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex in anhydrous conditions.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-bromophenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the methoxy groups can participate in hydrogen bonding and other interactions. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
N-(4-bromophenyl)-2,3-dimethoxybenzamide can be compared to other benzamide derivatives, such as:
N-(4-chlorophenyl)-2,3-dimethoxybenzamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-(4-fluorophenyl)-2,3-dimethoxybenzamide: Contains a fluorine atom, which can influence its pharmacokinetic properties.
N-(4-methylphenyl)-2,3-dimethoxybenzamide: The presence of a methyl group can alter its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
865664-72-8 |
|---|---|
分子式 |
C15H14BrNO3 |
分子量 |
336.18 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) |
InChIキー |
TYYJBICXHQCUAR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
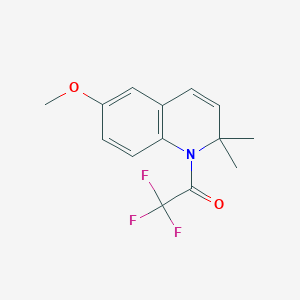

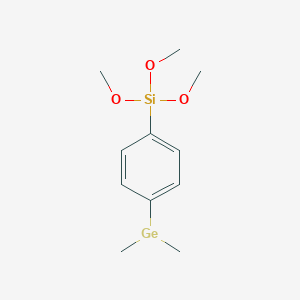
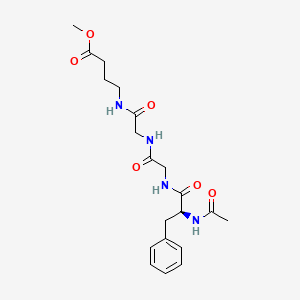
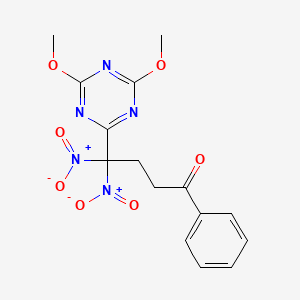

![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)


![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
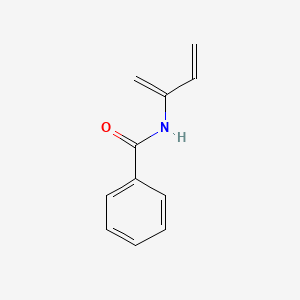

![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
